(Z)-11-hexadecenoic acid
Overview
Description
(Z)-Hexadec-11-enoic acid, also known as palmitoleic acid, is a monounsaturated fatty acid with the molecular formula C16H30O2. It is characterized by a double bond at the 11th carbon position in the cis configuration. This compound is naturally occurring and can be found in various animal and plant sources, including macadamia oil and sea buckthorn oil.
Scientific Research Applications
(Z)-Hexadec-11-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: This fatty acid plays a role in cell membrane fluidity and signaling pathways.
Medicine: It has been studied for its potential anti-inflammatory and lipid-lowering effects.
Industry: It is used in the formulation of cosmetics and skincare products due to its moisturizing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-hexadec-11-enoic acid can be achieved through several methods. One common approach involves the partial hydrogenation of palmitic acid. This process typically uses a palladium catalyst under controlled hydrogen pressure to selectively reduce the double bonds.
Industrial Production Methods: Industrial production of (Z)-hexadec-11-enoic acid often involves the extraction from natural sources. For instance, macadamia oil, which is rich in this fatty acid, can be processed through cold pressing and subsequent purification steps to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: (Z)-Hexadec-11-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as potassium permanganate, leading to the formation of hexadec-11-enoic acid derivatives.
Reduction: The double bond in (Z)-hexadec-11-enoic acid can be reduced using hydrogenation techniques, converting it into hexadecanoic acid.
Substitution: Halogenation reactions can occur, where halogens like bromine add across the double bond.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in an inert solvent like carbon tetrachloride.
Major Products:
Oxidation: Hexadec-11-enoic acid derivatives.
Reduction: Hexadecanoic acid.
Substitution: Halogenated hexadec-11-enoic acid.
Mechanism of Action
The mechanism of action of (Z)-hexadec-11-enoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also interacts with specific receptors and enzymes, modulating signaling pathways related to inflammation and lipid metabolism.
Comparison with Similar Compounds
Oleic Acid: Another monounsaturated fatty acid with a double bond at the 9th carbon position.
Palmitic Acid: A saturated fatty acid with no double bonds.
Stearic Acid: A saturated fatty acid with a longer carbon chain.
Uniqueness: (Z)-Hexadec-11-enoic acid is unique due to its specific double bond position and configuration, which confer distinct biological and chemical properties compared to other fatty acids.
Properties
IUPAC Name |
(Z)-hexadec-11-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h5-6H,2-4,7-15H2,1H3,(H,17,18)/b6-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMYDQCXGIMHLL-WAYWQWQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00880900 | |
Record name | hexadecenoic acid, z-11- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00880900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2416-20-8 | |
Record name | hexadecenoic acid, z-11- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00880900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.